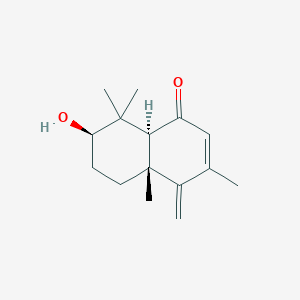

Sulcatine G

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

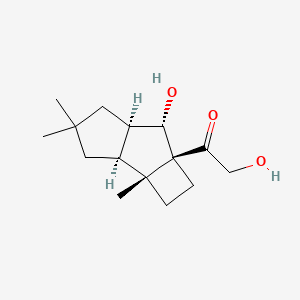

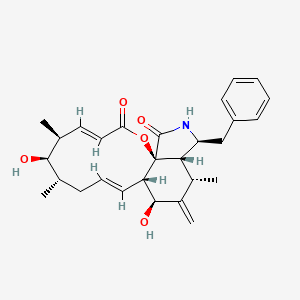

Sulcatine G is a natural product found in Laurilia sulcata with data available.

Scientific Research Applications

Synthesis of Sulcatine G

The total synthesis of (+)-sulcatine G, featuring a highly functionalized, enantiomerically pure cyclobutane ring, has been accomplished. A novel strategy involving Rh-mediated intramolecular C-H insertion followed by intramolecular alkylation was utilized for the construction of the bicyclic ring, demonstrating an innovative approach to synthesizing this complex molecule (Taber & Frankowski, 2005).

Applications in Photocatalysis and Energy Conversion

Recent advancements have highlighted the significance of sulfur-doped and sulfur-containing compounds in a variety of scientific fields, with particular emphasis on photocatalysis and energy conversion. These compounds have been shown to have valuable applications due to their unique properties, which include:

Enhancement of Photocatalytic Activity

Sulfur-doped g-C3N4 photocatalysts exhibit increased visible light absorption and improved generation and separation of electron-hole pairs, leading to enhanced photocatalytic performance in hydrogen evolution from water splitting (Ge et al., 2013).

Interfacial Engineering for Energy Conversion

The modification of g-C3N4-based nanocomposites with transition metal sulfide (TMS) has been recognized for significantly enhancing photocatalytic performance. These heterostructured photocatalysts are critical in applications involving hydrogen evolution, CO2 reduction, N2 fixation, and pollutant degradation, representing a promising direction for sustainable future technologies (Ren et al., 2019).

Electrochemical Applications

Sulfur-containing compounds and metal sulfides have shown exceptional promise in the field of electrochemistry, particularly in the development of batteries and catalysis:

Improved Electrocatalytic Behavior

The electrocatalytic oxidation of sulfite at carbon ionic liquid electrode (CILE) has been investigated, demonstrating enhanced performance and potential applications in various analytical fields (Safavi et al., 2008).

Photocatalytic Hydrogen Evolution

Metal sulfides have been identified as crucial materials for renewable energy applications due to their diverse range of tunable properties. They have been extensively studied for their role in photocatalytic hydrogen evolution, a key process in the transition towards sustainable energy sources (Chandrasekaran et al., 2019).

properties

Product Name |

Sulcatine G |

|---|---|

Molecular Formula |

C15H24O3 |

Molecular Weight |

252.35 g/mol |

IUPAC Name |

2-hydroxy-1-[(1S,2R,5S,6S,7R)-6-hydroxy-2,9,9-trimethyl-5-tricyclo[5.3.0.02,5]decanyl]ethanone |

InChI |

InChI=1S/C15H24O3/c1-13(2)6-9-10(7-13)14(3)4-5-15(14,12(9)18)11(17)8-16/h9-10,12,16,18H,4-8H2,1-3H3/t9-,10+,12+,14-,15-/m1/s1 |

InChI Key |

DMRAJSLRVFLBDY-PCAYGOKWSA-N |

Isomeric SMILES |

C[C@]12CC[C@]1([C@H]([C@H]3[C@@H]2CC(C3)(C)C)O)C(=O)CO |

Canonical SMILES |

CC1(CC2C(C1)C3(CCC3(C2O)C(=O)CO)C)C |

synonyms |

sulcatine G |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-O-(2-aminoethylphosphono)-alpha-D-Man-(1->2)-alpha-D-Man-(1->6)-alpha-D-Man-(1->4)-alpha-D-GlcN-(1->6)]-1-O-(6-thiohexylphosphono)-D-myo-inositol](/img/structure/B1247567.png)

![(E)-N-[(1S,2'R,3R,3'S,5S,7R)-2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl]-4,6-dimethyldodec-2-enamide](/img/structure/B1247578.png)